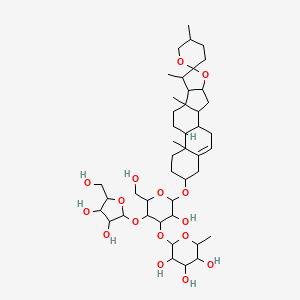

Polyphyllin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polyphyllin II (PPII) is a significant saponin in Rhizoma Paridis and has toxic effects on various cancer cells . It induces apoptosis through caspases activation and cell-cycle arrest .

Synthesis Analysis

Polyphyllin biosynthesis often occurs in response to tissue-specific combinatorial developmental cues that are transcriptionally regulated . The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate .

Molecular Structure Analysis

The molecular weight of this compound is 855.02, and its molecular formula is C44H70O16 .

Chemical Reactions Analysis

This compound has been found to have dynamic concentrations across developmental stages . The optimum harvest time of P. polyphylla var. yunnanensis, from which this compound is extracted, is 8 years due to the highest yield of four active components .

Physical And Chemical Properties Analysis

This compound is a solid, white to off-white substance . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Cells : Polyphyllin II has been shown to induce apoptosis in various cancer cell types, including hepatocellular carcinoma, glioma, and liver cancer cells. It does this through mechanisms such as caspases activation, cell cycle arrest, increased reactive oxygen species (ROS) production, and the alteration of apoptosis-related protein levels (Wang et al., 2018); (Cheng et al., 2021); (Pang et al., 2020).

Pharmacokinetic Studies : Research has developed sensitive methods for measuring this compound in biological samples, aiding in pharmacokinetic studies. These studies revealed that this compound has low bioavailability and is poorly absorbed into the blood, providing valuable information for future drug development (Yang et al., 2019); (Wang et al., 2021).

Network Pharmacology for Cancer Therapy : Network pharmacology studies have revealed the potential drug targets and mechanisms of action of this compound against nasopharyngeal carcinoma, suggesting its use in future nano Traditional Chinese Medicine research (Yang et al., 2021).

Mechanistic Studies in Cancer Treatment : this compound's anti-cancer effects also include suppressing cell proliferation and motility in liver cancer cells, involving pathways like AKT/NF-κB signaling. Its effects on glioma cells involve ROS-mediated apoptosis pathways (Pang et al., 2020); (Cheng et al., 2021).

Application in Treatment of Other Diseases : Beyond cancer, this compound has potential therapeutic applications in diseases like Alzheimer's, as seen in studies where it attenuated cognitive impairments and reduced pathology in experimental models (Zhou et al., 2020).

Mecanismo De Acción

Target of Action

Polyphyllin II (PPII) is a natural steroidal saponin that primarily targets the PI3K/AKT/mTOR and STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapy .

Mode of Action

PPII interacts with its targets by inhibiting their signaling. It has been shown to lower the protein levels of phospho-Src (Tyr416), phospho-JAK2 (Tyr1007/1008), phospho-STAT3 (Tyr705), and STAT3-targeted molecules in cancer cells . This inhibition leads to changes in cell behavior, including cell cycle arrest and apoptosis .

Biochemical Pathways

The PI3K/AKT/mTOR and STAT3 pathways are key biochemical pathways affected by PPII. Inhibition of these pathways by PPII induces protective autophagy and apoptosis in cancer cells . Additionally, PPII has been found to downregulate cofilin activity, which is implicated in the inhibition of cancer cell motility .

Pharmacokinetics

The pharmacokinetics of PPII have been studied in rats. After oral administration of P. polyphylla extract, the bioavailability of PPII was found to be less than 1% . This low bioavailability is partly due to hydrolysis by intestinal flora . The compound was predominantly distributed in the liver and lungs .

Result of Action

The molecular and cellular effects of PPII’s action include inhibition of cell proliferation, induction of cell cycle arrest, apoptosis, and protective autophagy in cancer cells . In liver cancer cells, PPII has been shown to suppress cell viability and induce significant cell death .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Polyphyllin II has been found to interact with several biomolecules, including enzymes and proteins, affecting their activity. For instance, it has been shown to suppress the activity of cofilin, a protein that regulates actin dynamics during cell migration . This suppression of cofilin activity is implicated in the inhibition of cancer cell motility .

Cellular Effects

This compound has displayed properties that inhibit cellular motility and invasion of liver cancer cells . It can remarkably suppress the proliferation of liver cancer cell lines, HepG2 and BEL7402, resulting in significant cell death . It also decreases the expression of two major hydrolytic enzymes (MMP2/MMP9), through the AKT/NF-κB signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It mediates the suppression of cofilin activity, which is implicated in the inhibition of liver cancer cell motility . It also decreases the expression of two major hydrolytic enzymes (MMP2/MMP9), through the AKT/NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

Studies have shown that it can significantly suppress the proliferation of liver cancer cell lines, leading to significant cell death .

Metabolic Pathways

It has been shown to affect the AKT/NF-κB signaling pathway .

Transport and Distribution

This compound is predominantly distributed in the liver and lungs

Propiedades

IUPAC Name |

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKXNOOUWFJCMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673072 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76296-72-5 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)